molecular formula C11H13N3 B2529371 N-cyclobutyl-1H-1,3-benzodiazol-2-amine CAS No. 1247733-13-6

N-cyclobutyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2529371
CAS No.: 1247733-13-6
M. Wt: 187.246
InChI Key: MGTDDHUMVRBBNN-UHFFFAOYSA-N
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Description

N-cyclobutyl-1H-1,3-benzodiazol-2-amine is a synthetic compound that falls under the benzodiazole and aniline class of organic compounds. It has the molecular formula C11H13N3 and a molecular weight of 187.246 g/mol. This compound is known for its unique structure, which includes a cyclobutyl group attached to a benzodiazole ring, making it an interesting subject for various scientific studies.

Scientific Research Applications

N-cyclobutyl-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on N-cyclobutyl-1H-1,3-benzodiazol-2-amine are not specified in the literature. Given its classification as a benzodiazole, it could potentially be explored for various applications in medicinal chemistry, given that benzodiazoles are a key structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclobutyl-1H-1,3-benzodiazol-2-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted benzodiazole compounds.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-cyclobutyl-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds such as:

    N-cyclohexyl-1H-1,3-benzodiazol-2-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    N-cyclopropyl-1H-1,3-benzodiazol-2-amine: Contains a cyclopropyl group, making it structurally different and potentially leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific cyclobutyl group, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclobutyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTDDHUMVRBBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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